molecular formula C13H14FN3O4S B2976033 N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893339-90-7

N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No.: B2976033
CAS No.: 893339-90-7
M. Wt: 327.33
InChI Key: AVEHXQONKDILEG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a pyrimidine-based sulfonamide derivative characterized by a 2,6-dioxopyrimidine core substituted with methyl groups at positions 1, 3, and 4. The sulfonamide moiety at position 5 is linked to a 2-fluorophenyl group. This structural configuration confers unique electronic and steric properties, likely influencing its biological activity and physicochemical behavior.

Properties

CAS No.

893339-90-7

Molecular Formula

C13H14FN3O4S

Molecular Weight

327.33

IUPAC Name

N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

InChI

InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-7-5-4-6-9(10)14/h4-7,15H,1-3H3

InChI Key

AVEHXQONKDILEG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC=C2F

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14F N3O4S
  • Molecular Weight : 303.32 g/mol

This compound features a pyrimidine ring substituted with a sulfonamide group and a fluorophenyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial and antiviral agent. The following sections summarize key findings from various studies.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A series of analogs were tested against various bacterial strains. The results indicated that certain derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range.
CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli8
Compound BS. aureus16
This compoundK. pneumoniae4

These findings suggest that the presence of the fluorophenyl group enhances the antimicrobial efficacy of the compound.

Antiviral Activity

In addition to its antibacterial properties, research has indicated potential antiviral activity:

  • Mechanism of Action : The compound may inhibit viral replication by interfering with specific viral proteins or through direct action on viral RNA synthesis.
  • Case Study : A study investigating a related pyrimidine derivative demonstrated an IC50 value of 12 µM against viral RNA-dependent RNA polymerase (RdRP), suggesting that this compound could exhibit similar properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the pyrimidine ring and substituents significantly affect biological activity:

ModificationEffect on Activity
Addition of FluorineIncreased potency against bacterial strains
Substitution on Pyrimidine RingAltered interaction with target proteins

These insights are critical for guiding future synthesis and optimization of related compounds for enhanced efficacy.

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to target proteins. Molecular docking studies suggest favorable interactions with key active sites in microbial enzymes and viral proteins.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization: Fluorine substitution in sulfonamides (as in flumetsulam) is associated with improved herbicidal potency and selectivity. The target compound’s monofluoro substitution may offer a balance between activity and environmental safety .
  • Activity Predictions : Based on tetrazolyl-thioureas (), the target compound may exhibit dual herbicidal and growth-regulatory effects, though empirical validation is required .

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